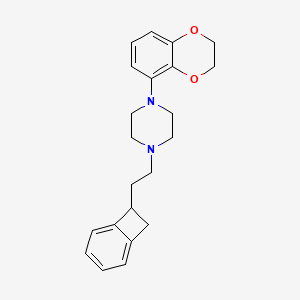

4-(Benzodioxan-5-yl)-1-(2-(benzocyclobutan-1-yl)ethyl)piperazine

Description

S 14489 is a novel benzodioxopiperazine derivative characterized by its high affinity and selectivity for serotonin 5-HT₁A receptors. It acts as a competitive antagonist at postsynaptic 5-HT₁A receptors and an agonist at presynaptic 5-HT₁A autoreceptors, distinguishing it from other ligands in its class . Synthesized via condensation reactions involving benzocyclobutane and benzodioxan moieties, S 14489 has been explored for therapeutic applications in central nervous system (CNS) disorders, particularly those involving serotonergic dysregulation .

Properties

CAS No. |

153607-44-4 |

|---|---|

Molecular Formula |

C22H26N2O2 |

Molecular Weight |

350.5 g/mol |

IUPAC Name |

1-[2-(7-bicyclo[4.2.0]octa-1,3,5-trienyl)ethyl]-4-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine |

InChI |

InChI=1S/C22H26N2O2/c1-2-5-19-17(4-1)16-18(19)8-9-23-10-12-24(13-11-23)20-6-3-7-21-22(20)26-15-14-25-21/h1-7,18H,8-16H2 |

InChI Key |

DHYRQVXQZAGWKI-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1CCC2CC3=CC=CC=C23)C4=C5C(=CC=C4)OCCO5 |

Canonical SMILES |

C1CN(CCN1CCC2CC3=CC=CC=C23)C4=C5C(=CC=C4)OCCO5 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

4-(benzodioxan-5-yl)-1-(2-(benzocyclobutan-1-yl)ethyl)piperazine S 14489 S-14489 |

Origin of Product |

United States |

Preparation Methods

The synthesis of S 14489 involves several steps, starting with the preparation of the benzodioxopiperazine core. The synthetic route typically includes the following steps:

Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Benzodioxole Moiety: The benzodioxole group is introduced via a coupling reaction with the piperazine ring.

Final Modifications: Additional functional groups are added to the core structure to achieve the desired chemical properties.

Chemical Reactions Analysis

S 14489 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups on the benzodioxopiperazine core.

Substitution: Substitution reactions are common, where different substituents are introduced to the core structure using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

S 14489 has several scientific research applications, including:

Neuropharmacology: Due to its antagonistic effects on the 5-HT1A receptor, S 14489 is studied for its potential in treating anxiety disorders and other neurological conditions.

Medicinal Chemistry: Researchers explore S 14489 as a lead compound for developing new therapeutic agents targeting the 5-HT1A receptor.

Biological Studies: The compound is used in various biological assays to understand its effects on cellular pathways and receptor interactions.

Mechanism of Action

S 14489 exerts its effects by antagonizing the 5-HT1A receptor, a subtype of serotonin receptor . This antagonistic action inhibits the receptor’s normal function, leading to altered neurotransmitter release and modulation of neuronal activity. The molecular targets involved include the 5-HT1A receptor and associated signaling pathways, which play a crucial role in mood regulation and anxiety.

Comparison with Similar Compounds

Comparative Pharmacological Profiling

Binding Affinity and Selectivity

S 14489 exhibits a pKi of 9.2 at 5-HT₁A receptors, outperforming structurally related compounds such as:

- S 15535 (pKi 8.8)

- S 15931 (pKi 8.9)

- Eltoprazine (pKi 8.0)

- NAN-190 (pKi 9.2)

- MDL 73005 EF (pKi 8.9)

Its selectivity for 5-HT₁A over other serotonin receptor subtypes (5-HT₁B, 5-HT₁C, 5-HT₁D, 5-HT₂, 5-HT₃) is 50–1000-fold higher , minimizing off-target effects . In contrast, compounds like NAN-190 and MDL 73005 EF show lower selectivity, with moderate affinities for dopamine D₂ and adrenergic receptors .

Structural and Functional Comparisons with Key Analogs

Structural Derivatives

Key Differentiators

- Benzocyclobutane vs. Indan Substituents : The benzocyclobutane group in S 14489 enhances 5-HT₁A affinity and autoreceptor selectivity compared to indan-based analogs (S 15535, S 15931) .

- Full vs. Partial Agonism : Unlike NAN-190 or MDL 73005 EF, S 14489’s lack of intrinsic activity at postsynaptic sites reduces the risk of paradoxical serotonin syndrome .

Clinical and Preclinical Implications

Biological Activity

4-(Benzodioxan-5-yl)-1-(2-(benzocyclobutan-1-yl)ethyl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzodioxane moiety and a piperazine ring, contributing to its biological activity. The molecular formula is with a molecular weight of approximately 336.4 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 336.4 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Pharmacological Effects

Research indicates that this compound exhibits antidepressant and anxiolytic properties. Its mechanism of action may involve modulation of serotonin and dopamine receptors, similar to other piperazine derivatives.

- Serotonin Receptor Modulation : The compound has been shown to interact with the 5-HT1A and 5-HT2A receptors, which are crucial in mood regulation and anxiety response.

- Dopamine Receptor Interaction : It also demonstrates affinity for dopamine receptors, potentially influencing reward pathways and mood stabilization.

Case Studies

Several studies have investigated the effects of this compound in preclinical models:

- Study 1 : A rodent model demonstrated that administration of the compound led to significant reductions in anxiety-like behavior as measured by the elevated plus maze test. Doses ranging from 10 mg/kg to 30 mg/kg showed dose-dependent effects, with the highest dose yielding the most pronounced anxiolytic effects.

- Study 2 : In a depression model using forced swim tests, the compound exhibited antidepressant-like effects comparable to standard treatments such as fluoxetine. Behavioral assessments indicated a decrease in immobility time, suggesting enhanced mood.

The proposed mechanism involves modulation of neurotransmitter systems:

- Serotonergic System : By acting as an agonist at serotonin receptors, the compound may enhance serotonergic transmission, contributing to its antidepressant effects.

- Dopaminergic System : Its interaction with dopamine receptors could help alleviate symptoms of depression and anxiety by restoring balance in dopaminergic signaling.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.